
3-(2,6-Dichlorobenzoyl)quinoline
Overview
Description
3-(2,6-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.15 g/mol It consists of a quinoline ring system substituted with a 2,6-dichlorobenzoyl group
Mechanism of Action
Target of Action
The primary targets of 3-(2,6-Dichlorobenzoyl)quinoline, also known as 4-(2,6-Dichlorobenzoyl)quinoline or (2,6-Dichlorophenyl)(quinolin-3-yl)methanone, are bacterial enzymes of the class II topoisomerase family, namely gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, transcription, and recombination, making them ideal targets for antimicrobial agents .
Mode of Action
This compound interacts with its targets by increasing the concentration of drug-enzyme-DNA cleavage complexes, converting them into cellular toxins . This interaction disrupts the normal functioning of the bacterial enzymes, leading to DNA damage and ultimately cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication, transcription, and recombination . By inhibiting the function of gyrase and topoisomerase IV, it disrupts these pathways, leading to downstream effects such as DNA damage and cell death .
Pharmacokinetics
Quinolines in general are known for their high bioavailability and relatively low toxicity . These properties contribute to the clinical success of quinolines and their derivatives .
Result of Action
The result of the compound’s action is the death of bacterial cells. By disrupting the normal functioning of gyrase and topoisomerase IV, the compound causes DNA damage, which ultimately leads to cell death . This makes it an effective antimicrobial agent.
Biochemical Analysis
Biochemical Properties
Quinoline motifs, which 3-(2,6-Dichlorobenzoyl)quinoline is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure of the quinoline derivative .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorobenzoyl)quinoline typically involves the reaction of 2,6-dichlorobenzoyl chloride with quinoline under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient conversion of starting materials to the desired product. The use of green chemistry principles, such as solvent-free reactions or microwave-assisted synthesis, can also be explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorobenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Quinoline derivatives, including 3-(2,6-Dichlorobenzoyl)quinoline, have been studied for their antiviral properties. Research indicates that quinoline compounds exhibit activity against several viruses, including the Zika virus and human immunodeficiency virus (HIV). These compounds can disrupt viral replication mechanisms, making them potential candidates for antiviral drug development .
Antibacterial and Antifungal Properties
The compound has demonstrated antibacterial and antifungal activities. Quinoline derivatives are known to inhibit the growth of various bacteria and fungi, which positions them as valuable agents in treating infections. For instance, structural modifications of quinolines have led to the development of potent fluoroquinolones used in clinical settings .
Anticancer Potential
Recent studies have highlighted the anticancer potential of quinoline derivatives. The unique structure of this compound allows it to interact with biological targets involved in cancer progression. This compound may inhibit tumor growth by inducing apoptosis in cancer cells .
Plant Protection
This compound has shown promise in agricultural applications as a protective agent against harmful agricultural chemicals like herbicides. It acts as an antidote to mitigate the adverse effects of these chemicals on cultivated plants . This property is crucial for developing safer agricultural practices and enhancing crop resilience.
Pest Control
The compound is also being explored for its potential use in pest control formulations. Its bioactive properties can repel or attract pests, contributing to integrated pest management strategies .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as asymmetric catalysis have been utilized to create more effective derivatives . The ability to modify the quinoline scaffold opens avenues for developing new compounds with improved pharmacological profiles.
Case Studies and Data Tables
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that contains a quinoline ring system.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase and topoisomerase IV, similar to other quinoline derivatives.
Uniqueness
3-(2,6-Dichlorobenzoyl)quinoline is unique due to the presence of the 2,6-dichlorobenzoyl group, which can enhance its chemical reactivity and biological activity. This substitution pattern can influence the compound’s pharmacokinetics, binding affinity to molecular targets, and overall efficacy in various applications .
Biological Activity
3-(2,6-Dichlorobenzoyl)quinoline is a synthetic compound belonging to the class of quinoline derivatives, which have been widely studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline ring linked to a 2,6-dichlorobenzoyl moiety. The presence of chlorine substituents enhances the compound's electronic properties, potentially influencing its biological interactions. The unique structure is crucial for its activity against various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (Leukemia) | 15.3 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 12.8 | Inhibition of cell cycle progression |
A549 (Lung) | 18.5 | Mitochondrial dysfunction and ROS generation |
The mechanism of action involves several pathways:
- DNA Intercalation : The quinoline moiety intercalates into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, reducing energy production in cancer cells.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed following treatment, contributing to apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest it exhibits significant activity against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 16 | High |
Pseudomonas aeruginosa | 64 | Low |
The antimicrobial mechanism appears to involve:
- Disruption of Bacterial Cell Membranes : The compound affects membrane integrity.
- Inhibition of Key Metabolic Pathways : It interferes with essential metabolic processes in bacteria.
Case Studies
- Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This highlights its potential as an anticancer agent.
- Evaluation Against Bacterial Strains : Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound effectively inhibited growth at concentrations comparable to standard antibiotics. This underscores its potential utility in treating bacterial infections.
Properties
IUPAC Name |
(2,6-dichlorophenyl)-quinolin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYUIHSOXUIDRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264567 | |
Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-87-4 | |
Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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